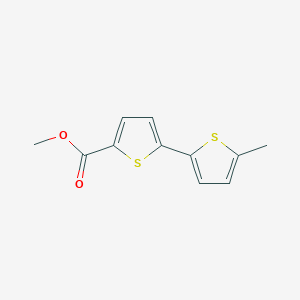
Methyl 5'-methyl-2,2'-bithiophene-5-carboxylate
Cat. No. B8584250
M. Wt: 238.3 g/mol
InChI Key: OCNVUROHVYBVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06919359B2
Procedure details


In a flask are placed 2-bromothiophene-5-carboxylic acid (1.20 g, 5.81 mmol), 5-methylthiophene-2-boronic acid (0.99 g, 6.97 mmol), and Pd(PPh3)4 (0.20 g, 0.17 mmol). The flask is then vacuum purged and nitrogen filled (3×). THF (12 mL) is then added by syringe followed by vacuum purge and nitrogen fill (3×). A solution of Na2CO3 (2M, 5.8 mL, 11.6 mmol) is added followed by vacuum purge and nitrogen fill (3×). The reaction mixture is heated to reflux for 19 h then cooled to rt and diluted with water. The aqueous solution is extracted with ether (3×). The aqueous layer is then acidified and extracted with EtOAc (3×). The combined organic layers are dried over MgSO4, filtered, and concentrated to provide an inseparable 3:1 mixture of 2-bromothiophene-5-carboxylic acid and bithiophene product. To separate the compounds the methyl esters are formed: In a flask are placed the aforementioned mixture, MeOH (50 mL) and conc H2SO4 (5 drops) and heated to reflux for 24 h. The solution is concentrated and chromatographed over silica gel (2% acetone-heptane) to provide methyl 5′-methyl-2,2′-bithiophene-5-carboxylate as a solid (0.37 g, 26% 2 steps). 1H NMR (400 MHz, CDCl3) δ 7.69, 7.10, 7.07, 6.73, 3.91, 2.52.









Name
Yield
26%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[S:3][C:4]([C:7]([OH:9])=[O:8])=[CH:5][CH:6]=1.[CH3:10][C:11]1[S:15][C:14](B(O)O)=[CH:13][CH:12]=1.[C:19]([O-])([O-])=O.[Na+].[Na+].S1C=CC=C1C1SC=CC=1>OS(O)(=O)=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CO>[CH3:10][C:11]1[S:15][C:14]([C:2]2[S:3][C:4]([C:7]([O:9][CH3:19])=[O:8])=[CH:5][CH:6]=2)=[CH:13][CH:12]=1 |f:2.3.4,^1:43,45,64,83|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1SC(=CC1)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0.99 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(S1)B(O)O
|
Step Three
|
Name
|
|
|
Quantity
|
5.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1SC(=CC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)C=1SC=CC1
|
Step Five
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a flask are placed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
vacuum purged
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
nitrogen filled (3×)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
THF (12 mL) is then added by syringe
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purge
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purge
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 19 h
|
|
Duration
|
19 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution is extracted with ether (3×)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (3×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers are dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To separate the compounds the methyl esters
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a flask are placed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 24 h
|
|
Duration
|
24 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution is concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed over silica gel (2% acetone-heptane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(S1)C=1SC(=CC1)C(=O)OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.37 g | |
| YIELD: PERCENTYIELD | 26% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
